molecular formula C18H16N2O2 B8696491 6-(4-phenylmethoxyphenoxy)pyridin-3-amine

6-(4-phenylmethoxyphenoxy)pyridin-3-amine

Cat. No. B8696491
M. Wt: 292.3 g/mol
InChI Key: MWKYFKSPFILZES-UHFFFAOYSA-N
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Patent
US08470841B2

Procedure details

2-(4-Benzyloxyphenoxy)-5-nitropyridine (7.84 g, 24.32 mmol) and zinc (15.16 g, 231.8 mmol) were suspended in 300 ml of methanol. Under argon 5.2 ml of acetic acid were slowly added dropwise at room temperature. After 1 h the mixture was filtered and the filtrate was concentrated. The crude product obtained was further reacted without purification.
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Name
Quantity
15.16 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:12]([O:13][C:14]2[CH:19]=[CH:18][C:17]([N+:20]([O-])=O)=[CH:16][N:15]=2)=[CH:11][CH:10]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(O)(=O)C>CO.[Zn]>[CH2:1]([O:8][C:9]1[CH:24]=[CH:23][C:12]([O:13][C:14]2[N:15]=[CH:16][C:17]([NH2:20])=[CH:18][CH:19]=2)=[CH:11][CH:10]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
7.84 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=NC=C(C=C2)[N+](=O)[O-])C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
15.16 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After 1 h the mixture was filtered
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=CC=C(OC2=CC=C(C=N2)N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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